molecular formula C10H13N3O3 B176048 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine CAS No. 126356-39-6

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Cat. No.: B176048
CAS No.: 126356-39-6
M. Wt: 223.23 g/mol
InChI Key: FZTHRNFPVUIJJD-UHFFFAOYSA-N
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Description

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of morpholine, a heterocyclic amine, and contains a nitro-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine typically involves the nitration of 4-methyl-2-pyridine, followed by a substitution reaction with morpholine. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with morpholine in the presence of a suitable base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.

Major Products

    Reduction: 4-{5-Amino-4-methyl-2-pyridinyl}morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-{5-Nitro-4-methyl-2-pyridinyl}carboxylic acid.

Scientific Research Applications

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{5-Nitro-2-pyridinyl}morpholine: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-{5-Nitro-4-methyl-2-pyridinyl}piperidine: Contains a piperidine ring instead of morpholine, which may influence its chemical properties and applications.

Uniqueness

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is unique due to the presence of both a nitro-substituted pyridine ring and a morpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-methyl-5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-8-6-10(11-7-9(8)13(14)15)12-2-4-16-5-3-12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTHRNFPVUIJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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